3-Bromo-4-nitro-1-propyl-1H-pyrazole

Medicinal Chemistry Drug Discovery ADME Properties

Exclusive 3-bromo-4-nitro-1-propyl substitution pattern delivers orthogonal reactivity for Suzuki couplings and nitro reductions. Optimized LogP (2.19), TPSA (61 Ų), and Fsp³ (0.5) build membrane-permeable, target-selective libraries. Propyl solubility advantage over N‑H analogs. Avoid isomer switching to maintain reaction yields and downstream ADMET profiles.

Molecular Formula C6H8BrN3O2
Molecular Weight 234.05 g/mol
Cat. No. B14923169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitro-1-propyl-1H-pyrazole
Molecular FormulaC6H8BrN3O2
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H8BrN3O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3
InChIKeyXYBZTWUCPOXXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitro-1-propyl-1H-pyrazole: Core Chemical Profile and Procurement Overview


3-Bromo-4-nitro-1-propyl-1H-pyrazole (CAS: 2054954-39-9) is a halogenated and nitrated pyrazole derivative, belonging to the class of substituted heterocyclic compounds, and is widely utilized as a versatile intermediate in organic synthesis . It is commercially available as a building block with a molecular formula of C₆H₈BrN₃O₂ and a molecular weight of 234.05 g/mol [1]. The compound features a 1-propyl substituent on the pyrazole nitrogen, a bromine atom at the 3-position, and a nitro group at the 4-position, a specific substitution pattern that dictates its reactivity and physicochemical properties .

Why 3-Bromo-4-nitro-1-propyl-1H-pyrazole Cannot Be Replaced by a Generic Analog


Interchanging this compound with a closely related pyrazole derivative is chemically invalid due to the critical interdependence of its substitution pattern on its reactivity and physicochemical properties. The specific placement of the bromine atom at the 3-position, the nitro group at the 4-position, and the propyl group at the 1-position creates a unique electronic and steric environment . This arrangement dictates its performance in key transformations like Suzuki-Miyaura cross-couplings, nucleophilic aromatic substitutions, and nitro group reductions. A change in any single substituent position or identity, such as moving the nitro group to the 5-position or using an unsubstituted pyrazole, results in a compound with a different LogP, polar surface area, and electronic profile, directly affecting reaction yields, purification, and downstream biological or material properties . The following evidence quantifies these critical differences.

Quantitative Differentiation of 3-Bromo-4-nitro-1-propyl-1H-pyrazole from Structural Analogs


Enhanced Lipophilicity (LogP) for Superior Membrane Permeability vs. Unsubstituted Pyrazole

The addition of a propyl group at the N1 position and a bromine at C3 significantly increases the lipophilicity of 3-Bromo-4-nitro-1-propyl-1H-pyrazole compared to its unsubstituted pyrazole counterpart. This is quantified by the calculated partition coefficient (LogP). The target compound has an XLogP3 of 1.9 and a calculated LogP of 2.19 [1], whereas 3-Bromo-4-nitro-1H-pyrazole (without the propyl group) has a reported XLogP3 of approximately 1.1 .

Medicinal Chemistry Drug Discovery ADME Properties

Reduced Polar Surface Area (PSA) for Improved Permeability vs. N-Unsubstituted Analog

The presence of the N1-propyl substituent reduces the topological polar surface area (TPSA) of 3-Bromo-4-nitro-1-propyl-1H-pyrazole. The target compound has a reported TPSA of 61-63.6 Ų [1], whereas the N-unsubstituted analog, 3-Bromo-4-nitro-1H-pyrazole, has a higher TPSA of 71.82 Ų . This reduction is a direct consequence of replacing a hydrogen bond donor (N-H) with a non-polar propyl chain.

Medicinal Chemistry ADME Properties Computational Chemistry

Greater Structural Complexity (Fsp3) and Rotatable Bonds for Improved Selectivity vs. N-Unsubstituted Analog

3-Bromo-4-nitro-1-propyl-1H-pyrazole exhibits a higher fraction of sp3-hybridized carbons (Fsp3) and more rotatable bonds than its N-unsubstituted counterpart. The target compound has an Fsp3 of 0.5 and 2-3 rotatable bonds [1], whereas 3-Bromo-4-nitro-1H-pyrazole has an Fsp3 of 0.0 and only 0-1 rotatable bond. This increased three-dimensional character is a key differentiator for exploring chemical space.

Medicinal Chemistry Lead Optimization Chemical Biology

Differential Synthetic Utility: Orthogonal Reactivity via 3-Bromo vs. 4-Nitro Functionalities

The 3-bromo-4-nitro substitution pattern of the target compound offers a distinct synthetic advantage over regioisomers like 3-bromo-5-nitro-1-propyl-1H-pyrazole . The bromine at the 3-position is positioned adjacent to the N2 nitrogen, making it highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. Simultaneously, the nitro group at the 4-position can be selectively reduced to an amine for subsequent functionalization (e.g., amide coupling, reductive amination) without interfering with the C3 halide [2].

Organic Synthesis Cross-Coupling Diversity-Oriented Synthesis

Recommended Scientific and Industrial Application Scenarios for 3-Bromo-4-nitro-1-propyl-1H-pyrazole


Medicinal Chemistry: Lead Optimization and Fragment-Based Drug Discovery

The compound's optimized physicochemical profile (LogP 2.19, TPSA 61 Ų) makes it an ideal building block for constructing drug-like molecules with improved membrane permeability . Its orthogonal C3-bromo and C4-nitro functionalities allow for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The propyl group introduces conformational flexibility (Fsp3 0.5), a key feature for exploring novel binding interactions and enhancing target selectivity [1].

Agrochemical Discovery: Synthesis of Novel Fungicides and Herbicides

The specific 3-bromo-4-nitro-1-propyl substitution pattern has been cited as a precursor for agrochemical intermediates, including potential insecticides and herbicides . The bromine atom serves as a versatile handle for introducing diverse aromatic and heteroaromatic groups via cross-coupling, while the nitro group can be reduced to an amine for further elaboration, enabling the construction of complex, patentable structures with optimized field performance characteristics [2].

Materials Science: Synthesis of Functionalized Heterocyclic Polymers and Ligands

The compound's dual reactive sites (bromine for cross-coupling, nitro group for reduction) make it a valuable monomer for synthesizing functionalized poly(pyrazole) materials or novel ligands for catalysis. The propyl group imparts enhanced solubility in organic solvents compared to N-unsubstituted analogs, which is beneficial for solution-phase polymer synthesis and processing [1].

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